6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline
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Overview
Description
6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core substituted with bromine atoms at the 6 and 8 positions and a phenyl group attached to a methylpiperazine moiety at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline typically involves multiple steps, starting with the bromination of quinoline derivatives. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The brominated quinoline intermediate is then coupled with 4-(4-methylpiperazin-1-yl)phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromoquinoline: Lacks the phenyl and methylpiperazine substituents, making it less complex and potentially less versatile in its applications.
2-Phenylquinoline: Does not contain bromine atoms, which may affect its reactivity and biological activity.
4-(4-Methylpiperazin-1-yl)phenylboronic acid: Used as a precursor in the synthesis of the target compound but lacks the quinoline core.
Uniqueness
6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms enhances its reactivity, while the phenyl and methylpiperazine groups contribute to its potential interactions with biological targets. This combination of features makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6,8-dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Br2N3/c1-24-8-10-25(11-9-24)17-5-2-14(3-6-17)19-7-4-15-12-16(21)13-18(22)20(15)23-19/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGBWZRKWQUCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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